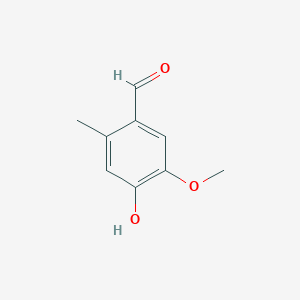

4-Hydroxy-5-methoxy-2-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methoxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMCHJAOXXQRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633965 | |

| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42044-81-5 | |

| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for 4 Hydroxy 5 Methoxy 2 Methylbenzaldehyde

Identification in Plant Extracts and Secondary Metabolite Profiles

While a number of isomeric methoxybenzaldehydes are well-documented constituents of various plant species, specific evidence for the natural occurrence of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde is not widely reported in the surveyed literature. Methoxybenzaldehydes, as a class of compounds, are recognized as significant secondary metabolites in plants, often contributing to their aroma and possessing various biological activities. i-scholar.in They are derivatives of the phenylpropanoid pathway, a major route for the biosynthesis of phenolic compounds in plants. researchgate.netscispace.com

For instance, the isomer 2-hydroxy-4-methoxybenzaldehyde (B30951) is a major flavor component in the roots of Decalepis hamiltonii and Hemidesmus indicus. nih.govnih.govresearchgate.net These plants are used in traditional medicine and as flavoring agents. i-scholar.inscispace.com Another isomer, vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), is famously extracted from vanilla orchids. i-scholar.in However, direct and conclusive evidence identifying this compound within the secondary metabolite profiles of these or other plants is not prominently available in the reviewed scientific literature.

Further comprehensive phytochemical screening of a wider range of plant species is necessary to definitively establish the natural occurrence and distribution of this compound.

Isolation from Fungal and Microbial Sources

The exploration of fungal and microbial sources for this compound has yielded limited specific results. Fungi are known to produce a vast array of secondary metabolites, some of which are induced under specific culture conditions. nih.govresearchgate.net The "One Strain Many Compounds" (OSMAC) approach, which involves varying cultivation parameters, has been successful in inducing the production of novel compounds from fungi like Trichoderma harzianum. researchgate.net

While studies have reported the isolation of various phenolic compounds and benzaldehyde (B42025) derivatives from fungal cultures, the specific isolation of this compound has not been documented in the available research. The potential for microbial synthesis of this compound remains an area for future investigation, possibly through the application of metabolic engineering or by screening a broader diversity of microbial strains.

Advanced Chromatographic Techniques for Natural Product Isolation

The purification and analysis of specific compounds from complex natural extracts rely heavily on advanced chromatographic techniques. While methods for related isomers are established, specific protocols for this compound are less common in the literature.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of individual components from plant and microbial extracts. For the related isomer, 2-hydroxy-4-methoxybenzaldehyde, a reverse-phase HPLC method has been developed and validated for its simultaneous determination with 2-hydroxy-4-methoxybenzoic acid in the root extracts of Hemidesmus indicus. nih.govcolab.wsresearchgate.net This method typically utilizes a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. i-scholar.inresearchgate.net

Given the structural similarity, a similar reverse-phase HPLC strategy would likely be effective for the fractionation of this compound. The precise conditions, such as the mobile phase composition and gradient, would need to be optimized to achieve a successful separation from other co-occurring metabolites. The following table outlines a hypothetical HPLC method based on established protocols for similar compounds.

| Parameter | Value/Condition |

| Column | C18 Reverse-Phase |

| Mobile Phase | Methanol:Water gradient |

| Detector | UV-Vis (monitoring at ~280 nm) |

| Flow Rate | ~1 mL/min |

This table presents a generalized HPLC method that would require optimization for the specific isolation of this compound.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. The analysis of the volatile components of Hemidesmus indicus and Decalepis hamiltonii has been successfully performed using GC, identifying 2-hydroxy-4-methoxybenzaldehyde as a major constituent. nih.govirjmets.commasujournal.org The typical methodology involves the extraction of volatile oils, often through steam hydrodistillation, followed by GC analysis. scispace.comnih.gov

For the analysis of this compound, a similar GC-MS approach would be highly suitable for its identification and quantification in volatile extracts. The mass spectrum of this compound shows characteristic peaks that can be used for its definitive identification. nih.gov

The following table summarizes key GC-MS data for this compound.

| Property | Value |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Key Mass-to-Charge (m/z) Peaks | 166, 165, 137, 123, 39 |

Data sourced from PubChem. nih.gov

Synthetic Strategies and Chemical Transformation Research of 4 Hydroxy 5 Methoxy 2 Methylbenzaldehyde

De Novo Chemical Synthesis Approaches

The creation of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, also known as 6-Methylvanillin nih.gov, from simpler starting materials is a key area of research. Synthetic chemists employ several established and novel methods to construct this specific arrangement of functional groups on the aromatic ring.

Reimer-Tiemann Formylation as a Synthetic Route

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols, which involves treating a phenol (B47542) with chloroform (B151607) in a basic solution. name-reaction.comwikipedia.orgnumberanalytics.comunacademy.com This electrophilic aromatic substitution reaction introduces a formyl (-CHO) group primarily at the position ortho to the hydroxyl group. unacademy.com The reactive species is typically dichlorocarbene (B158193) (:CCl₂), which is generated in-situ from chloroform and a strong base. wikipedia.org The phenoxide ion, formed by the deprotonation of the phenol, acts as the nucleophile, attacking the electron-deficient dichlorocarbene. wikipedia.org Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the hydroxybenzaldehyde. wikipedia.org

This reaction is effective for a range of phenolic compounds, including electron-rich substrates like naphthols and certain heterocycles. wikipedia.org For instance, the formylation of 4-methoxyphenol (B1676288) using the Reimer-Tiemann reaction yields 2-hydroxy-5-methoxybenzaldehyde. scribd.commdma.ch Similarly, the reaction can be applied to cresol (B1669610) derivatives. The synthesis of 4-hydroxy-2-methylbenzaldehyde (B179408) has been successfully carried out by treating m-cresol (B1676322) with chloroform in what is known as the Reimer-Tiemann Formylation, resulting in a yield of 23.94%. idexlab.com This demonstrates the viability of this route for introducing a formyl group onto a substituted phenolic ring, a key step for synthesizing the target molecule.

Table 1: Reimer-Tiemann Reaction Parameters

| Substrate | Key Reagents | Primary Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Phenol | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | o-Hydroxybenzaldehyde | Ortho-formylation via dichlorocarbene intermediate. wikipedia.org | unacademy.com |

| m-Cresol | Chloroform, Base | 4-Hydroxy-2-methylbenzaldehyde | Demonstrates formylation of a cresol derivative. | idexlab.com |

| 4-Methoxyphenol | Chloroform, Base | 2-Hydroxy-5-methoxybenzaldehyde | Shows applicability to methoxy-substituted phenols. | scribd.com |

Oxidative Transformations of Cresol Derivatives in Synthesis

Another significant synthetic strategy involves the selective oxidation of a methyl group on a cresol derivative to a formyl group. This approach is particularly valuable for producing 4-hydroxybenzaldehydes from p-cresol (B1678582) precursors. googleapis.com Research has shown that p-cresol and its derivatives, such as 2-methoxy-p-cresol, can be oxidized to the corresponding 4-hydroxybenzaldehydes using molecular oxygen in the presence of a catalyst system. researchgate.net

A combination of cobaltous chloride and N-hydroxyphthalimide (NHPI) has been investigated as an effective catalyst for this aerobic oxidation in a methanol (B129727) solvent. researchgate.net The success of this reaction is influenced by the other substituents on the aromatic ring; electron-donating groups like methoxy (B1213986) tend to favor the oxidation, whereas electron-withdrawing groups are detrimental. researchgate.net For the oxidation of 2-methoxy-4-methylphenol (B1669609) (a structural isomer of the precursor to the title compound), a cobalt Schiff base catalyst has demonstrated high efficiency, achieving 100% conversion with 90% selectivity to vanillin (B372448) under optimized conditions. researchgate.net These findings underscore the potential of catalytic oxidation of specifically substituted cresol derivatives as a direct route to molecules like this compound.

Ionic Liquid Catalysis in Related Benzaldehyde (B42025) Preparations

Ionic liquids (ILs) have emerged as versatile catalysts and solvents in organic synthesis due to their unique properties, such as low volatility, thermal stability, and tunable structures. nih.gov They are particularly noted for their potential in "green chemistry" applications. nih.govnih.gov In the context of benzaldehyde synthesis, ILs can function as both the solvent and catalyst, particularly in acid-catalyzed processes like Friedel-Crafts reactions. gac.edu

Imidazolium-based ionic liquids have been shown to be highly efficient in catalyzing the formylation of amines using CO₂ and a silane (B1218182) reducing agent, acting as bifunctional catalysts. researchgate.net While not a direct formylation of a phenol, this highlights their role in activating reagents for formylation reactions. researchgate.net Furthermore, ionic liquids have been employed as recyclable catalysts in condensation reactions involving benzaldehydes, such as the Knoevenagel and Claisen-Schmidt condensations, which are crucial for building more complex molecules. rsc.orgrasayanjournal.co.in For example, a basic ionic liquid derived from DABCO catalyzed the Knoevenagel condensation between benzaldehyde and malononitrile, achieving 100% yield in one minute. rsc.org The use of ILs in hydroformylation reactions, another method to produce aldehydes, has also been explored. fau.de These examples demonstrate the broad utility of ionic liquids in reactions involving the synthesis and transformation of benzaldehydes, suggesting their potential applicability in optimizing the synthesis of substituted benzaldehydes like the title compound. google.com

Derivatization and Analog Synthesis Research

This compound serves as a valuable starting material for creating a diverse range of chemical analogs. Researchers modify its functional groups to explore structure-activity relationships and develop new compounds.

Methylation of Hydroxyl Groups for Analog Generation

A common derivatization strategy is the methylation of the phenolic hydroxyl group. This transformation converts this compound into its corresponding dimethoxy analog, 4,5-Dimethoxy-2-methylbenzaldehyde . biosynth.com This analog is a reagent used in the synthesis of other compounds, including esters and oxazolinones. biosynth.com

The synthesis of this dimethoxy derivative can be achieved through a two-step process starting from p-methoxyphenol. First, a formyl group is introduced via a Reimer-Tiemann reaction, followed by methylation of the newly introduced hydroxyl group using a methylating agent like dimethyl sulfate (B86663) in a buffer solution. cqu.edu.cn This second step, the methoxylation, is crucial for generating the target analog and has been shown to proceed with improved yield and quality under controlled pH conditions. cqu.edu.cn The resulting 4,5-Dimethoxy-2-methylbenzaldehyde is a distinct chemical entity with its own set of properties and applications in further organic synthesis. cymitquimica.com

Table 2: Comparison of Parent Compound and Methylated Analog

| Compound Name | Molecular Formula | Key Functional Groups | Synthetic Transformation | Reference |

|---|---|---|---|---|

| This compound | C₉H₁₀O₃ | Aldehyde, Hydroxyl, Methoxy, Methyl | Starting Material | nih.gov |

| 4,5-Dimethoxy-2-methylbenzaldehyde | C₁₀H₁₂O₃ | Aldehyde, 2 Methoxy groups, Methyl | Methylation of the hydroxyl group. | biosynth.com |

Synthesis of Chalcone (B49325) Derivatives from Benzaldehyde Precursors

Benzaldehyde precursors are fundamental building blocks for synthesizing chalcones, a class of compounds belonging to the flavonoid family. rjpbcs.comchemrevlett.com Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. chemrevlett.com The most common method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between a benzaldehyde and an acetophenone (B1666503). rasayanjournal.co.inwikipedia.orgscispace.com

This reaction is highly versatile, and a wide array of substituted chalcones can be produced by varying the substituents on both the benzaldehyde and acetophenone rings. nih.gov Research has demonstrated the synthesis of 4-hydroxy-2-methylchalcone by reacting 4-hydroxy-2-methylbenzaldehyde with acetophenone via the Claisen-Schmidt reaction. idexlab.com This directly illustrates how this compound can be used as a precursor. By reacting it with various acetophenones, a library of novel chalcone derivatives with the specific 4-hydroxy-5-methoxy-2-methyl substitution pattern on one of the aromatic rings can be generated. These chalcones are of significant interest due to their wide range of reported biological activities. chemrevlett.com

Table 3: Claisen-Schmidt Condensation for Chalcone Synthesis

| Benzaldehyde Reactant | Ketone Reactant | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Substituted Benzaldehyde (e.g., 4-hydroxy-2-methylbenzaldehyde) | Acetophenone | Claisen-Schmidt Condensation | Chalcone (e.g., 4-hydroxy-2-methylchalcone) | idexlab.com |

| 2-hydroxyacetophenone | Substituted Benzaldehydes | Claisen-Schmidt Condensation | 2'-Hydroxychalcone derivatives | rasayanjournal.co.in |

| 4-hydroxy acetophenone | 2-chlorobenzaldehyde | Claisen-Schmidt Condensation | 3-(2-chlorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | rjpbcs.com |

Preparation of Metal Complexes Utilizing Benzaldehyde Derivatives as Ligands

The synthesis of metal complexes using Schiff base ligands derived from substituted salicylaldehydes is a well-established and burgeoning area of research. mdpi.comnih.gov Schiff bases, characterized by their azomethine (–C=N–) group, are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov These compounds are highly effective ligands, capable of forming stable complexes with a wide array of transition metal ions. nih.gov The biological and catalytic properties of these metal complexes are of significant interest, often enhanced by the coordination with the metal center. mdpi.comnih.gov

Research has demonstrated that benzaldehyde derivatives, such as isomers of this compound, readily participate in these reactions. For instance, 2-hydroxy-4-methoxybenzaldehyde (B30951) has been used to synthesize a novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), by refluxing it with ethyl 4-aminobenzoic acid in ethanol (B145695). mdpi.com This ligand, HL, was subsequently used to prepare a series of six new copper(II) complexes, including [Cu(L)(NO3)(H2O)2] and [Cu(L)2], among others. mdpi.com The characterization of these complexes was performed using various spectroscopic and analytical techniques, confirming the coordination of the Schiff base to the copper center. mdpi.com

Similarly, mixed ligand-metal complexes have been synthesized using salicylaldehyde (B1680747) thiosemicarbazone as a primary ligand and other molecules like imidazole, pyridine, or triphenylphosphine (B44618) as secondary ligands. nih.gov These studies highlight a general methodology where the ligands are dissolved in a solvent like ethanol, mixed, and then a metal salt is gradually added, followed by refluxing to yield the final complex. nih.gov Given its structure, this compound is an excellent candidate for forming analogous Schiff base ligands. The phenolic hydroxyl and the aldehyde groups are perfectly positioned for condensation with primary amines to form ligands that can chelate to metal ions, utilizing the oxygen of the hydroxyl group and the nitrogen of the newly formed imine group as donor atoms.

The table below summarizes representative metal complexes synthesized from related benzaldehyde derivatives, illustrating the potential for this compound in coordination chemistry.

| Starting Benzaldehyde Derivative | Reactant(s) | Resulting Metal Complex | Metal Ion |

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl 4-aminobenzoic acid, Copper(II) nitrate | [Cu(L)(NO3)(H2O)2] | Copper(II) |

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl 4-aminobenzoic acid, Copper(II) acetate | [Cu(L)(OAc)] | Copper(II) |

| 2-Hydroxy-4-methoxybenzaldehyde | Ethyl 4-aminobenzoic acid, Copper(II) chloride | [Cu2(L)2Cl2(H2O)4] | Copper(II) |

| Salicylaldehyde | Thiosemicarbazide, Copper(II) sulfate, Imidazole | Mixed ligand complex | Copper(II) |

| Salicylaldehyde | Thiosemicarbazide, Zinc(II) sulfate, Imidazole | Mixed ligand complex | Zinc(II) |

Data sourced from studies on analogous benzaldehyde derivatives. mdpi.comnih.gov

Heterocyclic Ring Formation with Benzaldehyde Moieties

The aldehyde functionality, in conjunction with the adjacent hydroxyl and methoxy groups on the aromatic ring of this compound, makes it a valuable starting material for the synthesis of various heterocyclic compounds. The reactivity of such substituted benzaldehydes has been explored in several contexts, leading to the formation of important structural motifs like coumarins (benzopyrans) and quinazolines.

One relevant transformation is the reaction of a benzaldehyde isomer, 2-hydroxy-5-methoxybenzaldehyde, with malononitrile. This reaction results in the formation of 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, demonstrating a direct pathway to a coumarin-like structure. wikipedia.org This type of condensation reaction is a fundamental strategy for building heterocyclic rings onto a benzene (B151609) core, and the specific substitution pattern of this compound would be expected to facilitate similar cyclization reactions.

Furthermore, more complex heterocyclic systems can be constructed from related building blocks. For example, the trimerization of 5,6-dimethoxyanthranil has been used to prepare a hexamethoxy-tricycloquinazoline (TCQ), a highly fluorescent, heteroaromatic compound. researchgate.net While this synthesis does not start directly from a benzaldehyde, it illustrates how alkoxy-substituted benzene derivatives can be precursors to elaborate heterocyclic frameworks. researchgate.net

Multi-component reactions (MCRs) also represent a powerful tool for the synthesis of heterocyclic structures from simple precursors. researchgate.net The Biginelli reaction, a classic MCR, is widely used in drug discovery to create dihydropyrimidinones. While specific examples starting with this compound are not prominent, its aldehyde group makes it a suitable candidate for such reactions, which typically involve an aldehyde, a β-ketoester, and urea (B33335) or thiourea.

The table below outlines examples of heterocyclic ring systems formed from related benzaldehyde derivatives, suggesting potential synthetic routes for this compound.

| Starting Material | Reagent(s) | Heterocyclic Product Class | Specific Product Example |

| 2-Hydroxy-5-methoxybenzaldehyde | Malononitrile | Benzopyran (Coumarin) | 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile wikipedia.org |

| 5,6-dimethoxyanthranil | (Trimerization) | Tricycloquinazoline | Hexamethoxy-TCQ researchgate.net |

Advanced Spectroscopic and Structural Elucidation Research of 4 Hydroxy 5 Methoxy 2 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Environments

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for identifying the different electronic environments of hydrogen and carbon atoms in a molecule.

¹H NMR Spectroscopy : This technique provides information on the number of distinct proton types and their immediate electronic surroundings. The chemical shift (δ) of a proton signal indicates its environment, the integration reveals the relative number of protons responsible for the signal, and the splitting pattern (multiplicity) discloses the number of neighboring protons. For 4-Hydroxy-5-methoxy-2-methylbenzaldehyde, one would expect distinct signals for the aldehydic proton, the two aromatic protons, the phenolic hydroxyl proton, and the protons of the methoxy (B1213986) and methyl groups.

¹³C NMR Spectroscopy : This method detects the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a count of the different carbon environments. The spectrum for this compound is expected to show nine distinct signals corresponding to the aldehydic carbon, the six carbons of the benzene (B151609) ring, the methoxy carbon, and the methyl carbon.

Despite a thorough review of scientific literature, specific experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following tables are structured to present such data, which would be populated upon experimental analysis.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: Experimental data not found in surveyed literature)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Aldehyde (-CHO) | ||

| Data not available | Aromatic (Ar-H) | ||

| Data not available | Aromatic (Ar-H) | ||

| Data not available | Hydroxyl (-OH) | ||

| Data not available | Methoxy (-OCH₃) | ||

| Data not available | Methyl (-CH₃) |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: Experimental data not found in surveyed literature)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C=O (Aldehyde) |

| Data not available | C-OH (Aromatic) |

| Data not available | C-OCH₃ (Aromatic) |

| Data not available | C-CH₃ (Aromatic) |

| Data not available | C-CHO (Aromatic) |

| Data not available | C-H (Aromatic) |

| Data not available | C-H (Aromatic) |

| Data not available | -OCH₃ |

| Data not available | -CH₃ |

Two-Dimensional NMR (e.g., HMBC, HSQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments provide correlation data that map the connectivity between atoms.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H single-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is exceptionally powerful for piecing together the molecular skeleton by linking fragments and confirming the positions of substituents on the aromatic ring.

Specific HMBC and HSQC data for this compound are not available in the public domain.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and deducing its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. This technique is used to separate components of a mixture, assess the purity of a compound, and provide its mass spectrum for identification. The electron ionization (EI) mass spectrum of this compound shows a distinct pattern of fragmentation. ekb.eg

The molecular ion peak [M]⁺ is observed at m/z = 166, which corresponds to the molecular weight of the compound (166.17 g/mol ). ekb.eg The major fragments observed are characteristic of benzaldehyde (B42025) derivatives. The peak at m/z = 165 arises from the loss of a hydrogen atom from the aldehyde group, which is a common fragmentation pathway. Another significant fragment at m/z = 137 is likely due to the loss of the aldehyde group (-CHO, 29 Da) from the molecular ion. ekb.eg

Table 3: Experimental GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Probable Fragment |

|---|---|---|

| 166 | 99.99 | [M]⁺ (Molecular Ion) |

| 165 | 77.21 | [M-H]⁺ |

| 137 | 32.57 | [M-CHO]⁺ |

| 123 | 21.52 | [M-CHO-CH₂]⁺ |

| 39 | 17.63 | C₃H₃⁺ |

Source: PubChem CID 23424283 ekb.eg

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. The calculated exact mass for the molecular formula of this compound, C₉H₁₀O₃, is 166.06299 Da. ekb.eg HRMS analysis would be used to experimentally confirm this exact mass, thereby validating the molecular formula.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound, as different bonds vibrate at characteristic frequencies.

For this compound, the key functional groups are the hydroxyl (-OH), aldehyde (-CHO), ether (C-O-C), and the substituted aromatic ring.

IR Spectroscopy : Would be expected to show a broad absorption band for the phenolic O-H stretch, a sharp and strong absorption for the C=O stretch of the aldehyde, and characteristic peaks for aromatic C=C bonds, C-H stretches (aromatic and aliphatic), and C-O ether stretches.

Raman Spectroscopy : As a complementary technique, Raman spectroscopy is particularly sensitive to non-polar bonds and would provide information on the aromatic ring vibrations and the carbon backbone.

Specific experimental IR and Raman spectra for this compound were not located in the surveyed scientific databases.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of this compound in its solid state.

The process involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously recorded as the crystal is rotated.

Sophisticated computer software is then used to analyze this diffraction pattern. The data is processed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. This analysis yields precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. For this compound, this would confirm the planar nature of the benzene ring and the relative orientations of the hydroxyl, methoxy, methyl, and aldehyde functional groups.

Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the aldehyde or methoxy oxygen of a neighboring molecule) and van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. This packing arrangement is described by the crystal system, space group, and unit cell dimensions, all of which would be determined.

A hypothetical data table summarizing the kind of results expected from a single-crystal X-ray diffraction study is presented below.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₁₀O₃ |

| Formula Weight | 166.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

These values are placeholders and would be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy level (ground state) to a higher energy level (excited state). The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores.

For this compound, the key chromophore is the substituted benzene ring, which contains π electrons that can undergo transitions. The presence of the aldehyde (C=O), hydroxyl (-OH), and methoxy (-OCH₃) groups, which act as auxochromes, influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). These groups can extend the conjugation and alter the electron density of the aromatic system.

The UV-Vis spectrum is typically recorded by dissolving the compound in a transparent solvent (like ethanol (B145695) or cyclohexane) and passing a beam of UV-Vis light through the solution. The amount of light absorbed at each wavelength is measured, and a plot of absorbance versus wavelength is generated. The spectrum would be expected to show distinct absorption bands corresponding to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group.

n → π transitions:* These are lower-energy, lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl, methoxy, or aldehyde groups) to a π* antibonding orbital.

The position and intensity of these absorption bands can be affected by the polarity of the solvent. For instance, in a more polar solvent, the n → π* transition often undergoes a hypsochromic (blue) shift, while the π → π* transition may experience a bathochromic (red) shift. Studying the spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions.

A hypothetical data table summarizing the expected UV-Vis absorption data is provided below.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) (π → π*) | εmax 1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) (n → π*) | εmax 2 (L mol⁻¹ cm⁻¹) |

|---|---|---|---|---|

| Hexane | Value | Value | Value | Value |

| Ethanol | Value | Value | Value | Value |

These values are placeholders and would be determined experimentally. εmax represents the molar absorptivity, a measure of the intensity of the absorption.

Quantum chemical calculations can complement experimental UV-Vis data by predicting the energies of electronic transitions, which helps in the assignment of the observed absorption bands. wikipedia.org These calculations can confirm that the transitions involve charge transfer from the electron-donating hydroxyl and methoxy groups to the electron-withdrawing aldehyde group and the aromatic ring. wikipedia.org

Computational and Theoretical Chemistry Studies of 4 Hydroxy 5 Methoxy 2 Methylbenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic and geometric properties of molecules like 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. By approximating the many-electron Schrödinger equation, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the molecule's optimized geometry, vibrational frequencies, and electronic charge distribution. researchgate.netnih.gov These calculations form the foundation for more advanced theoretical analyses. For related benzaldehyde (B42025) derivatives, DFT has been successfully used to determine geometric parameters and simulate fundamental vibrational assignments, which show good agreement with experimental data. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR)

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the structural elucidation of compounds. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to compute Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net For similar molecules like 5-chloro-2-hydroxy-3-methoxybenzaldehyde, computed ¹H and ¹³C chemical shifts have shown excellent correlation with experimental findings. researchgate.net This predictive power is crucial for assigning signals in complex spectra and confirming the molecular structure of this compound.

Similarly, DFT calculations can predict infrared (IR) spectra by calculating the vibrational frequencies and their corresponding intensities. These theoretical spectra help in assigning the vibrational modes observed in experimental FT-IR and Raman spectroscopy. For instance, the characteristic vibrational frequencies for the hydroxyl (-OH), carbonyl (C=O), methoxy (B1213986) (-OCH₃), and C-H groups can be precisely calculated, aiding in the interpretation of the experimental spectrum.

Table 1: Predicted Spectroscopic Data Types via DFT

| Spectroscopic Parameter | Computational Method | Typical Application for this compound |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT/GIAO | Prediction of proton chemical shifts for aromatic, aldehyde, methyl, and hydroxyl protons. |

| ¹³C NMR Chemical Shifts | DFT/GIAO | Prediction of carbon chemical shifts for the benzene (B151609) ring, carbonyl, methyl, and methoxy carbons. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmalayajournal.org

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule. nih.gov For this compound, the analysis would likely show the HOMO localized around the electron-rich phenol (B47542) and methoxy groups, while the LUMO would be concentrated on the electron-withdrawing benzaldehyde moiety. This distribution facilitates intramolecular charge transfer, a key aspect of its electronic behavior. malayajournal.org

Table 2: Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | (I + A) / 2 | Power of an atom to attract electrons. |

Source: Based on principles described in references nih.gov and malayajournal.org.

Investigation of Aromaticity and Stability

Computational methods are also used to quantify the aromaticity and thermodynamic stability of this compound. Aromaticity can be assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the benzene ring. A negative NICS value is a hallmark of aromatic character.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility. For a molecule like this compound, MD simulations can explore the rotational freedom around the C(ring)-C(aldehyde) and C(ring)-O(methoxy) bonds. These simulations map the potential energy surface, identifying the most stable low-energy conformers and the energy barriers between them. The presence of the ortho-methyl group introduces steric hindrance that likely influences the preferred orientation of the adjacent aldehyde and methoxy groups, a factor that MD simulations can effectively model.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.gov This method is crucial for drug discovery and understanding biological activity. For this compound, docking studies would involve placing the molecule into the active site of a specific protein target to evaluate its binding affinity and interaction patterns.

The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. Key interactions, such as hydrogen bonds and hydrophobic interactions, are identified. nih.gov For example, the hydroxyl and methoxy groups of the compound can act as hydrogen bond donors or acceptors, while the benzene ring can engage in π–π stacking or hydrophobic interactions with amino acid residues in the target's active site. nih.govnih.gov Studies on structurally similar compounds have shown significant binding to targets like EGFR, HER2, and Bcl-2. nih.govunja.ac.id

Table 3: Illustrative Molecular Docking Data for Related Benzaldehyde Derivatives

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Chalcone (B49325) derivative (MC11) | Bcl-2 (2W3L) | -5.15 | (Not specified) unja.ac.id |

| 5-chloro-2-hydroxy-3-methoxybenzaldehyde | Transferase inhibitor | -5.9 | (Not specified) researchgate.net |

| 4-hydroxy-3,5-dimethoxybenzaldehyde derivative | EGFR | -8.43 | (Not specified) nih.gov |

| 4-hydroxy-3,5-dimethoxybenzaldehyde derivative | HER2 | -6.88 | (Not specified) nih.gov |

Note: This table is illustrative and shows data for similar compounds to indicate the type of results obtained from docking studies.

Mechanistic Kinetic and Thermodynamic Analyses of Reactions

Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. By mapping the reaction pathway, chemists can identify transition states and calculate activation energies, which are essential for determining reaction rates.

For instance, in a synthesis reaction, DFT can be used to model the entire reaction coordinate, from reactants to products, through the transition state. This allows for a detailed understanding of the bond-forming and bond-breaking processes. Thermodynamic calculations provide the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, indicating whether it is exothermic/endothermic and spontaneous. nih.gov Kinetic analysis using methods like Transition State Theory (TST) or Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be applied to predict reaction rate constants, as has been done for related radical decomposition reactions. bohrium.com

Electrostatic Potential (MEP) and Charge Transfer Analysis

Computational and theoretical chemistry provides powerful tools to predict and understand the chemical behavior of molecules. For this compound, studies focusing on the Molecular Electrostatic Potential (MEP) and charge transfer phenomena are crucial for elucidating its reactivity, intermolecular interactions, and electronic characteristics. These analyses help in identifying the sites susceptible to electrophilic and nucleophilic attacks and understanding the electronic distribution across the molecule.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic, nucleophilic, and hydrogen-bonding interactions. researchgate.net It is calculated using density functional theory (DFT) methods and provides a visual representation of the charge distribution on the molecular surface. nih.gov The MEP map uses a color-coded scale to denote different potential regions:

Red: Indicates regions of negative potential, which are rich in electrons and are favorable sites for electrophilic attack. nih.govmdpi.com

Blue: Represents regions of positive potential, which are electron-deficient and are susceptible to nucleophilic attack. nih.govmdpi.com

Green: Denotes regions of zero or neutral potential. nih.gov

In computational studies of structurally similar compounds, such as 4-hydroxybenzaldehyde (B117250), the MEP analysis reveals specific patterns. For instance, in 4-hydroxybenzaldehyde, the most negative potential (red) is concentrated around the oxygen atom of the carbonyl group, indicating its high electron density and susceptibility to electrophilic attack. mdpi.comsciforum.net Conversely, the regions around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, exhibit a positive potential (blue), identifying them as electron-poor areas. mdpi.comsciforum.net This distribution is critical for understanding how the molecule interacts with other reagents and its role in hydrogen bonding.

Charge Transfer Analysis

Charge transfer analysis, often investigated through the study of Frontier Molecular Orbitals (FMOs), provides insights into the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron, indicating its susceptibility to electrophilic attack. nih.gov

LUMO: Represents the ability of a molecule to accept an electron, indicating its susceptibility to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter for determining molecular stability and reactivity. nih.govmdpi.com A smaller energy gap suggests that the molecule is more reactive and can be easily excited, facilitating intramolecular charge transfer (ICT). mdpi.com This ICT is a key factor in determining a molecule's nonlinear optical (NLO) properties. nih.govresearchgate.net

Theoretical calculations on related benzaldehyde derivatives provide data on these electronic parameters. For example, studies on 4-hydroxybenzaldehyde using the B3LYP/6-31G(d,p) basis set have determined its electronic properties. While specific data for this compound would require a dedicated computational study, the values for analogous compounds illustrate the nature of the analysis.

Below are interactive tables presenting typical data obtained from such computational studies, using 4-hydroxybenzaldehyde as an illustrative example.

Table 1: Theoretical Electronic Properties of a Related Compound (4-hydroxybenzaldehyde) Data obtained from DFT/B3LYP/6-31G(d,p) calculations.

| Parameter | Symbol | Value |

| HOMO Energy | EHOMO | -6.52 eV |

| LUMO Energy | ELUMO | -1.51 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.01 eV |

| Dipole Moment | µtot | 4.66 Debye |

| First Hyperpolarizability | βtot | 16.518 x 10-30 esu |

| This table is interactive. Click on the headers to sort the data. |

Source: Data derived from studies on 4-hydroxybenzaldehyde. mdpi.com

Table 2: Global Reactivity Descriptors of a Related Compound (4-hydroxybenzaldehyde) These parameters are calculated from HOMO and LUMO energies.

| Parameter | Formula | Value |

| Chemical Potential | µ = (EHOMO + ELUMO) / 2 | -4.015 eV |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.505 eV |

| Electrophilicity Index | ω = µ2 / 2η | 3.217 eV |

| Max. Electronic Charge Transfer | ΔNmax = -µ / η | 1.602 |

| This table is interactive. Click on the headers to sort the data. |

Source: Data derived from studies on 4-hydroxybenzaldehyde. sciforum.net

Structure Activity Relationship Sar Studies for 4 Hydroxy 5 Methoxy 2 Methylbenzaldehyde and Its Analogs

Influence of Substituent Position and Nature on Biological Potency

The position and characteristics of substituents on the benzaldehyde (B42025) ring are critical determinants of biological activity. Studies on various analogs demonstrate that even minor positional shifts or changes in the substituent's nature can lead to significant variations in potency.

For instance, in the context of tyrosinase inhibition, the substitution pattern on the aromatic ring is a key factor. Research on a range of benzaldehydes has shown that substituents at the C-4 position can significantly influence the rate of product formation, potentially by acting as a hydrophobic "cover" on the enzyme's catalytic center. nih.gov The introduction of a bulky substituent at the C-4 position, such as a pentyl group, was found to convert a partial inhibitor into a full and mixed-type inhibitor of diphenolase activity. nih.gov

In the realm of cholinesterase inhibition, relevant for Alzheimer's disease research, the presence of electron-withdrawing groups, such as chlorine, can contribute to potent inhibitory activity. nih.gov Conversely, the introduction of an electron-donating hydroxyl group at the ortho position has been suggested to lower the inhibitory potential in some benzimidazole-based derivatives. nih.gov The acaricidal activity of 2-methylbenzaldehyde (B42018) has been shown to be significantly higher than that of the commercial acaricide DEET, highlighting the positive contribution of the methyl group at the C-2 position in this specific biological context. researchgate.net

The nature of the substituent also plays a role in antimicrobial activity. Studies on halogen-substituted benzaldehyde thiosemicarbazones as corrosion inhibitors, which relies on their interaction with a surface, found that the inhibition efficiency followed the order of Br > Cl > F > H, suggesting that the type of halogen significantly modulates the molecule's interactive properties. rsc.org

| Analog/Derivative Class | Substituent & Position | Biological Activity Studied | Observed Effect on Potency | Source |

|---|---|---|---|---|

| 4-Substituted Benzaldehydes | Bulky alkyl group at C-4 | Tyrosinase Inhibition | Increased inhibitory property (changed from partial to full inhibitor) | nih.gov |

| Benzimidazole-Benzaldehyde Hybrids | Electron-withdrawing group (e.g., Cl) | Cholinesterase Inhibition | Showed potent inhibitory activity | nih.gov |

| Benzimidazole-Benzaldehyde Hybrids | Electron-donating group (e.g., OH at ortho) | Cholinesterase Inhibition | Potentially lowers inhibitory potential compared to other potent analogs | nih.gov |

| 2-Methylbenzaldehyde | Methyl group at C-2 | Acaricidal Activity | Demonstrated significantly higher activity than commercial standards | researchgate.net |

| Halogenated Benzaldehyde Thiosemicarbazones | Halogen at C-4 | Corrosion Inhibition | Potency order: Br > Cl > F > H | rsc.org |

Role of Hydroxyl and Methoxy (B1213986) Groups in Activity Modulation

The hydroxyl (-OH) and methoxy (-OCH3) groups are fundamental to the biological profile of 4-hydroxy-5-methoxy-2-methylbenzaldehyde, primarily through their ability to participate in hydrogen bonding and modulate electronic properties.

The hydroxyl group is often crucial for antioxidant activity. In studies of various hydroxybenzaldehydes, the presence and position of -OH groups are directly related to their radical scavenging capabilities. researchgate.net For many phenolic compounds, the -OH group can donate a hydrogen atom to neutralize free radicals. The reactivity of the hydroxyl group can, however, be influenced by adjacent groups. For instance, a methoxy group adjacent to a hydroxyl group may impact its hydrogen-donating efficiency. researchgate.net In the synthesis of certain inhibitors, the hydroxyl group is a key site for interaction and may require protection during synthesis to achieve specific chemical modifications. mdpi.com

The methoxy group, while not as reactive as the hydroxyl group, significantly modulates the electronic environment of the aromatic ring and can influence the acidity and reactivity of the neighboring hydroxyl group. In a study on 12-lipoxygenase inhibitors, a scaffold based on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide was developed, indicating the importance of this specific substitution pattern for potent and selective inhibition. nih.gov The methoxy group's position relative to the hydroxyl group is critical. For example, in vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), these groups work in concert to provide its characteristic properties and biological activities. researchgate.netresearchgate.net

| Functional Group | Role in Bioactivity | Example from Analog Studies | Source |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen bond donation, antioxidant activity, interaction with enzyme active sites. | Essential for the antioxidant activity of natural hydroxybenzaldehydes. | researchgate.net |

| Hydroxyl (-OH) | Key interaction point for enzyme inhibition. | The 2-hydroxy group is part of the core structure in potent 12-lipoxygenase inhibitors. | nih.gov |

| Methoxy (-OCH3) | Modulates electronic properties of the ring and reactivity of the adjacent hydroxyl group. | The 3-methoxy group is a key feature in vanillin and its derivatives, contributing to their biological profiles. | researchgate.netresearchgate.net |

| -OH and -OCH3 together | Synergistic contribution to potency and selectivity. | The 2-hydroxy-3-methoxybenzyl scaffold is effective for selective 12-lipoxygenase inhibition. | nih.gov |

Effect of Structural Modifications on Enzyme Binding Affinity

Structural modifications to the this compound scaffold directly impact its binding affinity to enzymes by altering the types and strengths of intermolecular interactions.

Molecular docking and kinetic studies on analogous benzaldehydes provide a framework for understanding these effects. For tyrosinase inhibitors, the benzaldehyde moiety binds within the enzyme's active site. nih.gov The aldehyde group is a key interacting element, while substituents on the ring determine the tightness and nature of the binding. A bulky 4-substituent can create a tight hydrophobic "cover" over the catalytic center, enhancing inhibition. nih.gov

In the case of cholinesterase enzymes, docking studies of benzimidazole-benzaldehyde derivatives have shown that the molecule orients within the active site to form specific interactions. nih.gov Hydrogen bonds and hydrophobic interactions are crucial. Modifications that disrupt these interactions, such as introducing a bulky group that causes a steric clash or removing a group capable of hydrogen bonding, would be expected to decrease binding affinity and, consequently, inhibitory potency. nih.gov

Studies on the binding of para-substituted benzaldehydes to human serum albumin (HSA) found that the primary interaction forces are hydrogen bonding and hydrophobic interactions. nih.gov The binding affinity was influenced by the electronic nature of the para-substituent, demonstrating that modifications can alter how the molecule interacts even with non-enzymatic proteins. nih.gov

| Target Enzyme/Protein | Structural Modification | Effect on Binding Affinity/Inhibition (IC₅₀) | Key Interactions | Source |

|---|---|---|---|---|

| Mushroom Tyrosinase | Addition of a bulky alkyl group at C-4 | Increased inhibition (Lower IC₅₀ implied) | Hydrophobic interactions, covering the catalytic center. | nih.gov |

| Acetylcholinesterase (AChE) | Varying substituents on the benzaldehyde ring | IC₅₀ values ranged from 0.050 µM to 25.30 µM | Hydrogen bonding, hydrophobic interactions. | nih.gov |

| Butyrylcholinesterase (BuChE) | Varying substituents on the benzaldehyde ring | IC₅₀ values ranged from 0.080 µM to 25.80 µM | Hydrogen bonding, hydrophobic interactions. | nih.gov |

| Human Serum Albumin (HSA) | Para-substituents with strong push/pull electronic strength | Greater effect on protein conformation (stronger binding) | Hydrogen bonding, hydrophobic interactions, electrostatic forces. | nih.gov |

| Phenoloxidase | Various benzaldehyde derivatives | Used to build a 3D-QSAR model predicting binding | Interactions with the enzyme active site elucidated via flexible docking. | nih.gov |

Steric and Electronic Effects on Bioactivity

The bioactivity of this compound and its analogs is governed by a delicate balance of steric and electronic factors.

Steric effects relate to the size and shape of the molecule and its substituents. Bulky groups can enhance activity by promoting hydrophobic interactions, but they can also decrease activity through steric hindrance, preventing the molecule from fitting into an enzyme's active site. For example, while a bulky 4-pentylbenzaldehyde (B1294691) enhances tyrosinase inhibition, an excessively bulky group on other analogs was found to be detrimental to catalytic activity. nih.govacs.org The 2-methyl group on the target compound introduces a steric influence near the aldehyde and methoxy groups, which can affect the molecule's preferred conformation and its interaction with a binding site.

Electronic effects are determined by the electron-donating or electron-withdrawing nature of the substituents, which influences the molecule's polarity, reactivity, and ability to form non-covalent bonds. A study on the interaction of para-substituted benzaldehydes with HSA demonstrated a clear correlation between the electronic properties of the substituent and the impact on protein conformation. nih.gov Stronger "push/pull" electronic effects led to a greater conformational change in HSA. nih.gov The hydroxyl group is a strong electron-donating group via resonance, while the methoxy group is also electron-donating. The aldehyde group is strongly electron-withdrawing. This distribution of electron density across the ring is critical for its interaction with biological targets. Quantitative structure-activity relationship (QSAR) studies on other systems have confirmed that antimicrobial activity can be controlled by the charge and orbital properties of the molecule. researchgate.net

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of purity and the quantification of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde. The inherent polarity of the molecule, owing to its hydroxyl and aldehyde functional groups, makes reversed-phase HPLC a particularly suitable method for its separation and analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase, such as a C18 column, is employed. The separation is achieved by using a polar mobile phase, which often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The inclusion of an acid, such as formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl group. nih.gov

The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity. For accurate quantification, a calibration curve is constructed by injecting known concentrations of a certified reference standard of the compound and plotting the peak area against concentration. This allows for the precise determination of the compound's concentration in unknown samples. Commercial standards for closely related isomers, such as 4-Hydroxy-2-methoxybenzaldehyde (B14303), are often available with a purity of ≥98.0% as determined by HPLC, highlighting the industry standard for this analytical approach. sigmaaldrich.comsigmaaldrich.com

A validated HPLC method for the simultaneous determination of the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) demonstrated linearity in the range of 5–350 μg/mL with a high correlation coefficient (r > 0.998). wu.ac.thcolab.ws The precision of such methods is typically high, with relative standard deviations for intra-day and inter-day measurements being very low. wu.ac.thcolab.ws The sensitivity of HPLC methods allows for low limits of detection (LOD) and quantification (LOQ), making it possible to analyze trace amounts of the compound. wu.ac.thcolab.ws

Table 1: Representative HPLC Parameters for Analysis of Hydroxymethoxybenzaldehyde Isomers

| Parameter | Condition | Reference |

| Column | Brownlee™ Validated C18 (150 x 4.6 mm, 5 µm) | s4science.at |

| Mobile Phase | 40:60 Methanol: 0.2% v/v Phosphoric Acid | s4science.at |

| Flow Rate | 1.0 mL/min | s4science.at |

| Detection | UV/Vis at 254 nm | s4science.at |

| Injection Volume | 10 µL | s4science.at |

| Temperature | Ambient | s4science.at |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the characterization of this compound, also known as 6-methylvanillin. Due to its volatility, this compound can be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

For GC analysis, the sample is typically dissolved in a suitable organic solvent and injected into the GC system. The compound is volatilized in the heated injection port and carried by an inert gas (such as helium or nitrogen) through a capillary column. The column contains a stationary phase that separates compounds based on their boiling points and interactions with the phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.

Quantitative analysis by GC is performed by creating a calibration curve with standards of known concentrations. This technique is widely used for determining the vanillin (B372448) content in various products, and similar principles are applied for its methylated derivatives. researchgate.net The choice of column is critical, with non-polar columns being common for the analysis of such aromatic compounds. nist.gov

Table 2: Typical GC Conditions for Analysis of Related Volatile Phenols

| Parameter | Condition | Reference |

| Injector Temperature | 250 °C | researchgate.net |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) | General Practice |

| Carrier Gas | Helium at a constant flow rate | General Practice |

| Oven Temperature Program | Initial temp. 50°C, ramp to 250°C | General Practice |

| Detector | Flame Ionization Detector (FID) | General Practice |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing this compound in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds in complex samples. In GC-MS, the compounds eluting from the GC column are directly introduced into the ion source of a mass spectrometer. The molecules are ionized, typically by electron ionization (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification of the compound. The PubChem database contains experimental GC-MS data for this compound, showing a prominent molecular ion peak at m/z 166, along with other characteristic fragment ions. nih.gov

Table 3: GC-MS Fragmentation Data for this compound

| m/z | Relative Intensity |

| 166 | 99.99 |

| 165 | 77.21 |

| 137 | 32.57 |

| 123 | 21.52 |

| 39 | 17.63 |

| Source: PubChem CID 23424283 nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the analysis of less volatile or thermally labile compounds in complex matrices. This technique is especially useful for analyzing food and biological samples. For instance, LC-MS/MS methods have been developed for the trace analysis of vanillin and its derivatives in infant formula and dairy products. eurofins.denih.gov These methods often employ electrospray ionization (ESI) in the positive or negative ion mode. The selection of precursor and product ion transitions in selected reaction monitoring (SRM) mode provides excellent specificity and low limits of detection. wu.ac.thnih.gov An LC-MS method for vanillin and related compounds reported limits of detection ranging from 0.051 to 0.073 µg/mL. nih.gov

A study on the stability of vanillin and its derivatives utilized ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to identify degradation products. acs.org Such an approach would be highly effective in studying the stability and transformation of this compound in various environments.

Spectrophotometric Assays for Enzyme Activity and Inhibition Profiling

Spectrophotometric assays are widely used to measure enzyme activity and to screen for enzyme inhibitors. creative-enzymes.com These assays are based on a change in light absorbance when a substrate is converted into a product by an enzyme. youtube.com The reaction can be monitored continuously in a spectrophotometer, allowing for the determination of reaction rates. researchgate.net

While specific spectrophotometric assays for this compound are not extensively documented in the readily available literature, the principles of such assays can be applied. For example, if an enzyme were to oxidize the phenolic hydroxyl group or the aldehyde group of this compound, it could lead to the formation of a colored product or a change in the UV-Vis absorption spectrum. This change in absorbance can be measured over time to determine the enzyme's activity.

A common example is the use of a laccase enzyme which can oxidize phenolic compounds, often resulting in a colored product. youtube.com If this compound were a substrate for such an enzyme, its activity could be monitored by the appearance of the oxidized product. Conversely, to assess the compound's potential as an enzyme inhibitor, it would be included in an assay with a known enzyme and its substrate, and the reduction in the rate of product formation would be measured.

For instance, a coupled enzyme assay could be designed where the product of the primary enzymatic reaction involving this compound then participates in a second reaction that produces a colored or fluorescent compound. A method to measure inorganic pyrophosphate generated in enzymatic reactions involves a coupled assay where the final step is the conversion of a substrate that leads to an increase in absorbance at 360 nm. nih.gov

Future Research Directions and Potential Academic Applications

Exploration of Novel and Sustainable Synthetic Routes for 4-Hydroxy-5-methoxy-2-methylbenzaldehyde

The synthesis of functionalized aromatic aldehydes is a cornerstone of organic chemistry, providing building blocks for pharmaceuticals, agrochemicals, and materials. nih.gov However, many traditional synthetic methods rely on harsh conditions, multi-step processes, and petroleum-derived precursors. nih.govrug.nl Future academic research should focus on developing more efficient, economical, and environmentally benign routes to this compound.

Key research avenues include:

One-Pot Procedures: Developing tandem or one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly reduce solvent waste, energy consumption, and reaction time. liberty.eduacs.org For instance, a two-step, one-pot reduction/cross-coupling procedure using a stable aluminum hemiaminal as an intermediate has been shown to be effective for other substituted benzaldehydes and could be adapted for this specific compound. rug.nlresearchgate.net

Catalytic Innovations: Exploring novel catalytic systems is crucial. This includes synergistic triple catalysis, combining organocatalysis, photoredox catalysis, and cobalt catalysis, which has been used to create aromatic aldehydes from saturated precursors. nih.gov Another approach involves using cheaper, less toxic metal catalysts, such as vanadium, in selective oxidation processes. mdpi.com

Green Chemistry Principles: Future syntheses should prioritize the use of renewable starting materials, greener solvents (like water or ionic liquids), and energy-efficient reaction conditions (e.g., lower temperatures). mdpi.com Moving away from stoichiometric reagents to catalytic alternatives aligns with the principles of green chemistry. rug.nl

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Traditional Route (e.g., Multi-Step from Toluene) | Potential Sustainable Route (e.g., One-Pot Catalysis) |

|---|---|---|

| Starting Materials | Often petroleum-derived (e.g., toluene, benzene) nih.gov | Potentially bio-based precursors or simpler, abundant chemicals. |

| Number of Steps | Multiple, with intermediate isolation. | Single pot, fewer steps. acs.org |

| Reagents | Often stoichiometric, may use heavy metals or harsh oxidizers. ncert.nic.in | Catalytic amounts, potentially using light or greener metals. nih.govmdpi.com |

| Byproducts/Waste | Higher volume of solvent and reagent waste. | Reduced waste stream, improved atom economy. rug.nl |

| Energy Input | May require high temperatures and long reaction times. acs.org | Potentially milder conditions, faster reaction times. mdpi.com |

Rational Design of Enhanced Bioactive Analogs and Derivatives

The specific arrangement of functional groups on the this compound ring provides a rich platform for medicinal chemistry and the rational design of new bioactive molecules. Structure-activity relationship (SAR) studies are a critical future direction to understand how each part of the molecule contributes to its biological effects and to design analogs with enhanced potency or selectivity. nih.gov

Future research should systematically modify the core structure:

Hydroxyl and Methoxy (B1213986) Groups: The positions and presence of hydroxyl and methoxy groups are known to be critical for the biological activity of many phenolic compounds and flavones. researchgate.net Future work could involve synthesizing isomers by moving these groups to other positions on the ring or replacing the methoxy group with longer alkoxy chains to modulate lipophilicity and target interaction.

Methyl Group: The methyl group at the C2 position influences the steric and electronic environment of the aldehyde. Replacing it with other alkyl groups (ethyl, propyl) or electron-withdrawing groups could significantly alter the molecule's interaction with biological targets.

Aldehyde Group: The aldehyde is a reactive functional group that can be converted into other functionalities, such as Schiff bases, oximes, or hydrazones, to create a library of derivatives. researchgate.net These derivatives could be screened for a wide range of activities, from antimicrobial to anticancer. Research on other vanillin (B372448) derivatives has shown this to be a fruitful strategy. researchgate.net

Table 2: Strategy for Rational Analog Design

| Modification Target | Proposed Change | Rationale / Potential Impact |

|---|---|---|

| Phenolic -OH group | Convert to ether or ester. | Modulate hydrogen bonding capacity, bioavailability. |

| Methoxy -OCH₃ group | Replace with -OC₂H₅, -OCF₃, etc. | Alter lipophilicity, metabolic stability, and electronic effects. |

| Aromatic Ring | Introduce additional substituents (e.g., halogens). | Modify electronic properties and binding interactions. |

| Methyl -CH₃ group | Replace with other alkyls or functional groups. | Probe steric tolerance at the target binding site. |

| Aldehyde -CHO group | Convert to imine, oxime, or alcohol. | Change reactivity and create new interaction points for biological targets. nih.govwikipedia.org |

Advanced Mechanistic Characterization at a Molecular Level

While identifying biological activity is the first step, a deeper, molecular-level understanding of how this compound exerts its effects is a vital area for academic research. This involves moving beyond phenotypic screening to detailed mechanistic studies.

Key research directions include:

Target Identification and Validation: If a biological activity is found, identifying the specific protein target (e.g., enzyme, receptor) is paramount. Techniques like affinity chromatography or proteomics-based approaches can be employed.

Biophysical and Structural Studies: Once a target is identified, biophysical methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify binding affinity and kinetics. X-ray crystallography or cryo-electron microscopy could solve the co-crystal structure of the compound bound to its target, revealing the precise molecular interactions.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding mode of the compound and its analogs within the active site of a target protein. nih.gov Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure and reactivity, helping to explain its mechanism of action. researchgate.net Studies on other substituted benzaldehydes have successfully used these techniques to understand interactions with proteins like human serum albumin. nih.gov

Investigation into Broader Biological Targets and Pathways

As a vanillin analog, this compound may possess a range of biological activities that are currently unexplored. researchgate.netnih.gov Vanillin itself is known to have antioxidant, anti-inflammatory, and neuroprotective properties. nih.govresearchgate.net A broad, systematic investigation into the bioactivity of this specific isomer is a compelling direction for future research.

Potential areas for investigation include:

High-Throughput Screening: Testing the compound against large panels of enzymes and receptors to uncover unexpected activities. For example, related structures have been identified as potent and selective inhibitors of enzymes like 12-lipoxygenase, which is involved in inflammation and thrombosis. nih.gov

Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi is warranted, as many phenolic aldehydes exhibit antimicrobial properties. nih.gov

Neuroprotective Effects: Given the known neuroprotective effects of vanillin and its derivatives, investigating whether this compound can protect against neuroinflammation or neuronal damage in models of neurodegenerative diseases is a logical next step. nih.gov

"Omics" Approaches: Utilizing transcriptomics and proteomics to obtain an unbiased, system-wide view of how the compound alters cellular gene expression and protein levels can help identify affected biological pathways and potential mechanisms of action. nih.gov

Development of Biotechnological Production Methods

The chemical industry's shift towards sustainability makes the biotechnological production of aromatic compounds an increasingly important research field. nih.gov Developing microbial cell factories for the de novo biosynthesis of this compound from simple carbon sources like glucose would be a significant academic and industrial achievement.

Future research should focus on:

Pathway Engineering: Designing and constructing a novel biosynthetic pathway in a microbial host like Escherichia coli or Saccharomyces cerevisiae. This would involve assembling enzymes from various organisms to convert central metabolites into the target molecule. nih.govasm.org

Overcoming Aldehyde Toxicity and Reduction: A major hurdle in the microbial production of aldehydes is their conversion to less desirable alcohols by endogenous host enzymes and their inherent toxicity at high concentrations. asm.orgacs.org A key research goal is the creation of a "Reduced Aromatic Aldehyde Reduction (RARE)" chassis strain by rationally knocking out multiple aldehyde reductase and alcohol dehydrogenase genes, an approach that has proven successful for producing other aromatic aldehydes. acs.orgmit.edu

Process Optimization: Once a production strain is established, research into optimizing fermentation conditions, including medium composition and feeding strategies, will be necessary to maximize titer, rate, and yield. The use of immobilized enzymes or whole cells could also be explored to enhance stability and reusability. nih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) |

| Benzaldehyde (B42025) |

| Toluene |

| Benzene (B151609) |

| Phosphoenolpyruvate |

| Erythrose 4-phosphate |

| Shikimate |

| p-anisidine |

| o-vanillin (2-hydroxy-3-methoxybenzaldehyde) |

| Human serum albumin |

| 12-lipoxygenase |

| Glucose |

| Benzyl alcohol |

| Benzoic acid |

| Acetaldehyde |

| Cinnamic acid |

| Benzoin |

| Nitroethane |

| Phenyl-2-nitropropene |

| Amphetamine |

| Isovanillin (3-hydroxy-4-methoxybenzaldehyde) |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) |

| 4-methoxyphenol (B1676288) |

| Malononitrile |

| 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile |

| 2-hydroxy-5-methoxybenzyl alcohol |

| Sodium borohydride |

| 2-Bromo-5-hydroxy-4-methoxybenzaldehyde |

| 5-hydroxy-4-methoxy-2-nitrobenzaldehyde |

| Veratraldehyde |

| Methionine |

| 4-Hydroxyisopthalic acid |

| Borneol |

| Ellagic acid |

Q & A